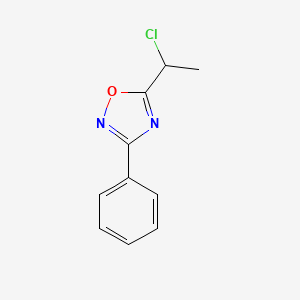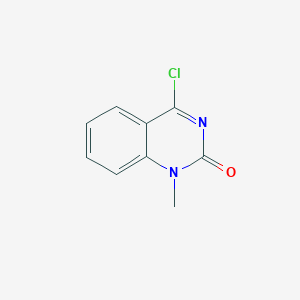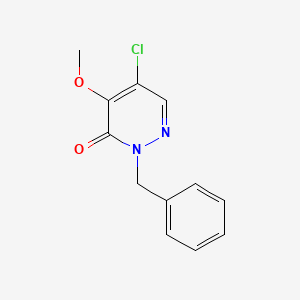
5-(1-Cloroetíl)-3-fenil-1,2,4-oxadiazol
Descripción general
Descripción
“5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole” is a complex organic compound. It likely contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The “5-(1-Chloroethyl)” part suggests a chloroethyl group attached to the 5th position of this ring, and “3-phenyl” indicates a phenyl group attached to the 3rd position .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an oxadiazole ring with a chloroethyl group and a phenyl group attached. The exact structure, including the positions and orientations of these groups, would depend on the specific synthesis process and the conditions under which the compound is analyzed .Chemical Reactions Analysis
The chemical reactions involving this compound could be quite diverse, depending on the reaction conditions and the other reactants involved. The oxadiazole ring is a part of many biologically active compounds and could be involved in a variety of chemical reactions . The chloroethyl group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the oxadiazole ring, the chloroethyl group, and the phenyl group) would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Electroforesis capilar en el análisis de fármacos
El compuesto encuentra aplicación en la electroforesis capilar para la determinación de múltiples drogas de abuso en fluidos biológicos. Se utiliza para reacciones de N-desmetilación, que es un paso crítico en el proceso analítico, mejorando la detección de diversas sustancias a través de la fluorescencia nativa y la detección de fluorescencia inducida por láser .
Miscibilidad con solventes orgánicos
La miscibilidad del compuesto con la mayoría de los solventes orgánicos lo convierte en un reactivo versátil en diversas reacciones químicas. Su capacidad para disolverse en diferentes solventes sin reaccionar o causar reacciones secundarias no deseadas es beneficiosa en una amplia gama de procesos químicos .
Mecanismo De Acción
Mode of Action
Based on its structural similarity to other chloroformates, it is plausible that it could react with biological nucleophiles, such as amines or alcohols, present in proteins or other biomolecules . This could lead to modifications of these biomolecules and potentially alter their function .
Biochemical Pathways
Without specific target identification, it’s challenging to summarize the affected biochemical pathways of “5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole”. Given its potential reactivity with biological nucleophiles, it could potentially impact a wide range of biochemical pathways depending on the specific targets it interacts with .
Pharmacokinetics
Similar compounds with a piperazine moiety have been shown to have good oral bioavailability and sound pharmacokinetic profiles
Result of Action
The molecular and cellular effects of “5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole” are currently unknown. Given its potential reactivity with biological nucleophiles, it could potentially lead to modifications of proteins or other biomolecules, which could in turn alter cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole”. Factors such as pH, temperature, and the presence of other reactive species could potentially influence its reactivity and stability . Additionally, the biological environment (e.g., the presence of specific proteins or other biomolecules) could also influence its action and efficacy .
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. If it shows promising biological activity, it could be studied further for potential medicinal applications. Alternatively, if it has interesting chemical reactivity, it could be used in the development of new synthetic methods .
Propiedades
IUPAC Name |
5-(1-chloroethyl)-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7(11)10-12-9(13-14-10)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWPNBHEEVRYRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90550009 | |
| Record name | 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90550009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90772-88-6 | |
| Record name | 5-(1-Chloroethyl)-3-phenyl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90550009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol](/img/structure/B1626556.png)
![4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B1626557.png)

![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole](/img/structure/B1626560.png)








